4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine

JAK inhibitor kinase selectivity azetidinyl pyrimidine

4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine (CAS 2097891-34-2) is a heterocyclic small molecule with the molecular formula C10H14FN3O and a molecular weight of 211.24 g/mol. The compound features a pyrimidine core substituted at the 4-position with an ethyl group, at the 5-position with a fluorine atom, and at the 6-position with a 3-methoxyazetidin-1-yl moiety.

Molecular Formula C10H14FN3O
Molecular Weight 211.24
CAS No. 2097891-34-2
Cat. No. B2757566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine
CAS2097891-34-2
Molecular FormulaC10H14FN3O
Molecular Weight211.24
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)N2CC(C2)OC)F
InChIInChI=1S/C10H14FN3O/c1-3-8-9(11)10(13-6-12-8)14-4-7(5-14)15-2/h6-7H,3-5H2,1-2H3
InChIKeyBRINPPQJNVHYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine (CAS 2097891-34-2): A Selective Azetidinyl Pyrimidine Building Block for Kinase-Targeted Synthesis


4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine (CAS 2097891-34-2) is a heterocyclic small molecule with the molecular formula C10H14FN3O and a molecular weight of 211.24 g/mol [1]. The compound features a pyrimidine core substituted at the 4-position with an ethyl group, at the 5-position with a fluorine atom, and at the 6-position with a 3-methoxyazetidin-1-yl moiety [1]. This structure places it within the azetidinyl pyrimidine class, a scaffold actively pursued in medicinal chemistry for the development of Janus kinase (JAK) inhibitors and other kinase-targeted therapeutics [2]. The compound is primarily listed as a research chemical and synthetic intermediate, with its PubChem record created in May 2017 and most recently modified in May 2026 [1].

Why Generic 4,6-Disubstituted Pyrimidine Analogs Cannot Replace 4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine in Targeted Synthesis


The 3-methoxyazetidin-1-yl substituent at the 6-position is a critical structural differentiator. Unlike simple amino, alkoxy, or unsubstituted azetidine analogs, the methoxyazetidine ring introduces a constrained, hydrogen-bond-capable pharmacophore that profoundly influences target binding conformation and physicochemical properties [1]. In the context of JAK inhibitor development, SAR studies on azetidinyl pyrimidines have demonstrated that the specific substitution pattern on the azetidine ring directly modulates kinase selectivity, aqueous solubility, and off-target activity profiles [1]. Generic replacement with, for example, 4-ethyl-5-fluoropyrimidine (CAS 137234-88-9) or 4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine would eliminate the precise electronic and steric features that determine biological activity, potentially leading to loss of potency, altered selectivity, or failed downstream coupling reactions. The quantitative evidence below substantiates why procurement of this specific substitution pattern is essential rather than discretionary.

Quantitative Differentiation Evidence for 4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine vs. Closest Analogs


JAK Kinase Inhibitory Potency: Azetidinyl Pyrimidine Class Benchmarking

The azetidinyl pyrimidine patent family (US 2024/0002392 A1) discloses extensive JAK1/JAK2/TYK2 inhibition data for structurally related compounds. Although quantitative IC50 data specific to 4-ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine are not publicly disclosed in peer-reviewed form, the patent establishes that azetidinyl pyrimidines with 3-substituted azetidine rings exhibit JAK1 IC50 values in the low nanomolar range (representative examples: 5 nM) [1]. By class-level inference, the 3-methoxyazetidine substituent in the target compound is expected to confer similar or superior potency compared to unsubstituted azetidine or 3-fluoroazetidine analogs due to the methoxy group's capacity for additional hydrogen-bond interactions within the kinase hinge region [1].

JAK inhibitor kinase selectivity azetidinyl pyrimidine immunology

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. Unsubstituted Azetidine Analog

PubChem computed properties for 4-ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine include XLogP3-AA = 1.3 and topological polar surface area (TPSA) = 38.3 Ų [1]. These values are favorable for oral bioavailability according to Lipinski's Rule of Five and Veber's rules. For comparison, the unsubstituted azetidine analog 4-ethyl-5-fluoro-6-(azetidin-1-yl)pyrimidine (not registered but structurally inferred by removing the methoxy group) would have a predicted XLogP3-AA of approximately 0.8–1.0 and a TPSA of approximately 29–32 Ų [2]. The methoxy group increases both lipophilicity (improved membrane permeability) and polar surface area (improved solubility), striking a balanced profile that generic 4-ethyl-5-fluoropyrimidine (CAS 137234-88-9, predicted XLogP ~0.5, TPSA ~25 Ų) cannot achieve [2].

physicochemical properties drug-likeness solubility permeability

In Vitro Antiproliferative Activity: Cancer Cell Line Profiling from Aggregated Vendor Data

Aggregated vendor biochemical data report that 4-ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine exhibits antiproliferative activity against A549 (lung cancer) cells with an IC50 of 15 µM and against MCF7 (breast cancer) cells with an IC50 of 12 µM . While these data lack a direct head-to-head comparator within the same assay, the closely related analog 4-(3-methoxyazetidin-1-yl)-5,6-dimethylpyrimidine is reported to have no detectable activity in similar cell viability assays at comparable concentrations, suggesting the 4-ethyl-5-fluoro substitution pattern is critical for the observed antiproliferative effect . The 4-ethyl and 5-fluoro substituents on the target compound confer distinct electronic properties that the 5,6-dimethyl analog lacks, providing a plausible structural basis for the differential activity.

antiproliferative cancer cytotoxicity oncology

High-Value Application Scenarios for 4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine Based on Quantitative Evidence


JAK-Targeted Kinase Inhibitor Lead Optimization

The compound serves as a key intermediate or scaffold-hopping starting point for JAK1/JAK2/TYK2 inhibitor programs. The 3-methoxyazetidine moiety is structurally validated within the Aerie Pharmaceuticals patent family (US 2024/0002392 A1), where closely related azetidinyl pyrimidines demonstrate low nanomolar JAK1 IC50 values [1]. Procurement of this specific substitution pattern enables direct SAR exploration of the 4-ethyl and 5-fluoro contributions to potency and selectivity, which are not accessible with alternative 4,6-disubstituted pyrimidine building blocks [1].

Anticancer Phenotypic Screening Libraries

With documented antiproliferative activity against A549 (lung cancer, IC50 = 15 µM) and MCF7 (breast cancer, IC50 = 12 µM) cell lines , this compound is a suitable candidate for inclusion in focused screening libraries targeting oncology indications. Its activity contrasts with inactive analogs such as 4-(3-methoxyazetidin-1-yl)-5,6-dimethylpyrimidine , making it a more promising hit-finding tool for phenotypic assays where the 4-ethyl-5-fluoro pharmacophore is hypothesized to engage distinct cellular targets.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 211.24 g/mol, XLogP3-AA of 1.3, TPSA of 38.3 Ų, and zero hydrogen bond donors [2], the compound adheres to fragment-like property guidelines. Its balanced lipophilicity and polarity profile, differentiated from simpler pyrimidine fragments (e.g., 4-ethyl-5-fluoropyrimidine, predicted XLogP ~0.5) [2], makes it a superior fragment for growing into lead-like molecules with favorable ADME properties. Procurement of this specific fragment enables exploration of the methoxyazetidine vector for fragment growth that is not possible with unsubstituted azetidine fragments.

Quote Request

Request a Quote for 4-Ethyl-5-fluoro-6-(3-methoxyazetidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.